molecular formula C25H32N6O9 B6291126 Me-Tz-PEG4-NHS CAS No. 2565807-75-0

Me-Tz-PEG4-NHS

Cat. No.: B6291126
CAS No.: 2565807-75-0
M. Wt: 560.6 g/mol
InChI Key: LFYWLQZOAKRNIT-UHFFFAOYSA-N
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Description

Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is a compound widely used in bioconjugation and click chemistry. It is known for its ability to react specifically and efficiently with primary amines, forming stable amide bonds. The polyethylene glycol spacer arm enhances its aqueous solubility and provides flexibility, minimizing steric hindrance during ligation to complementary trans-cyclooctene-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is synthesized by reacting methyltetrazine with polyethylene glycol-4-N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethyl formamide. The reaction is carried out at near-neutral pH (7-9) to favor the formation of stable amide bonds with primary amines .

Industrial Production Methods

In industrial settings, the production of methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity. The product is then purified using techniques like dialysis or desalting to remove any unreacted reagents .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester primarily undergoes substitution reactions, specifically acylation, where it reacts with primary amines to form stable amide bonds. Hydrolysis of the N-hydroxysuccinimide ester is a competing reaction that can occur in the presence of water .

Common Reagents and Conditions

    Reagents: Primary amines (e.g., lysine residues, aminosilane-coated surfaces)

    Conditions: Near-neutral pH (7-9), dry organic solvents (dimethyl sulfoxide, dimethyl formamide)

Major Products

The major product formed from the reaction of methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester with primary amines is a stable amide bond .

Scientific Research Applications

Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is extensively used in various scientific research fields:

Mechanism of Action

Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester exerts its effects through the formation of stable amide bonds with primary amines. The methyltetrazine moiety reacts with trans-cyclooctene-containing molecules, facilitating efficient and specific ligation. The polyethylene glycol spacer arm enhances solubility and flexibility, reducing steric hindrance during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-polyethylene glycol-4-N-hydroxysuccinimide ester is unique due to its enhanced stability and water solubility provided by the polyethylene glycol spacer arm. This feature minimizes steric hindrance and allows for efficient conjugation with complementary molecules, making it one of the most stable tetrazines available .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYWLQZOAKRNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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